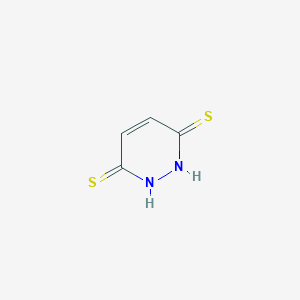

3,6-dimercaptopyridazine

Description

Significance of Nitrogen-Containing Heterocycles in Modern Chemical Synthesis and Design

Nitrogen-containing heterocycles are a cornerstone of modern chemical science, with their diverse structures underpinning a vast array of applications. openmedicinalchemistryjournal.com These cyclic compounds, which incorporate at least one nitrogen atom within a ring structure, are fundamental to life itself, forming the core of essential biomolecules such as nucleic acids and vitamins. nih.gov Their prevalence in natural products, including alkaloids and antibiotics, has long inspired chemists to explore their synthetic potential. encyclopedia.pubrasayanjournal.co.in

In contemporary chemical synthesis and design, the significance of nitrogenous heterocycles is multifaceted. They serve as versatile building blocks for the construction of complex molecular architectures. frontiersin.org The presence of nitrogen atoms imparts specific physicochemical properties, such as the ability to form hydrogen bonds, which is crucial in drug design for binding to biological targets. nih.gov Consequently, a significant percentage of pharmaceuticals approved by the FDA contain a nitrogen-based heterocyclic moiety. nih.govencyclopedia.pub Beyond medicinal chemistry, these compounds are integral to the development of agrochemicals, dyes, polymers, and corrosion inhibitors. openmedicinalchemistryjournal.com Their utility also extends to catalysis, where they can act as ligands for transition metals or as organocatalysts themselves. frontiersin.org The ongoing research in this field continually unveils novel methods for their synthesis and functionalization, expanding their role in creating innovative materials and therapeutic agents. frontiersin.org

Overview of Sulfur-Containing Heterocyclic Systems in Organic and Inorganic Chemistry

Sulfur-containing heterocycles represent another vital class of compounds in both organic and inorganic chemistry. britannica.com These structures, where a sulfur atom replaces one or more carbon atoms in a cyclic framework, exhibit unique chemical and physical properties that make them valuable in a wide range of scientific disciplines. thieme-connect.com Thiophene, a five-membered sulfur heterocycle, is a well-known example that shares some aromatic characteristics with benzene (B151609) and is a common building block in organic synthesis. britannica.com

The incorporation of sulfur into a heterocyclic ring can significantly influence the molecule's electronic structure, reactivity, and biological activity. thieme-connect.comresearchgate.net This has led to their widespread use in the development of pharmaceuticals, agrochemicals, and materials. thieme-connect.comwiley.com In medicinal chemistry, sulfur-containing heterocycles are found in a variety of drugs and are explored for their potential as cytotoxic agents. wiley.com The sulfur atom can enhance the lipophilicity of a molecule, which can improve its ability to cross cellular membranes. semanticscholar.org In inorganic chemistry, these compounds are of great interest as ligands for transition metals. The sulfur atom, with its available lone pairs of electrons, can coordinate to metal centers, leading to the formation of stable complexes with interesting catalytic and material properties. openmedicinalchemistryjournal.comacs.org The synthesis of novel sulfur-containing heterocyclic systems is an active area of research, with new methods continually being developed to create diverse and functionalized structures. thieme-connect.com

Conceptual Framework of Thione-Thiol Tautomerism in Heterocyclic Chemistry

Thione-thiol tautomerism is a fundamental concept in heterocyclic chemistry, describing the equilibrium between two isomeric forms: a thione and a thiol. cdnsciencepub.com The thione form contains a carbon-sulfur double bond (C=S), while the thiol form, also known as the mercapto form, possesses a carbon-sulfur single bond and a sulfur-hydrogen bond (C-SH). anu.edu.au This tautomeric relationship is particularly prevalent in heterocyclic compounds where a sulfur atom is attached to a carbon atom adjacent to a ring nitrogen atom. anu.edu.au

The position of the equilibrium between the thione and thiol tautomers is influenced by several factors, including the structure of the heterocycle, the nature of the solvent, temperature, and concentration. cdnsciencepub.com In general, polar solvents and self-association tend to favor the more polar thione form. cdnsciencepub.comcdnsciencepub.com Conversely, in dilute solutions of nonpolar solvents, the thiol form may predominate. cdnsciencepub.com The relative stability of these tautomers is of significant interest as it can profoundly impact the chemical reactivity and biological activity of the molecule. semanticscholar.orgcdnsciencepub.com For instance, the ability to exist in either form can affect how the molecule interacts with biological targets. cdnsciencepub.com Spectroscopic techniques, particularly UV-VIS spectroscopy, are often employed to study and quantify the tautomeric equilibrium in solution. cdnsciencepub.com Computational chemistry methods are also increasingly used to predict the relative stabilities of the tautomers. semanticscholar.org

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydropyridazine-3,6-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIMHRGIRRYUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396737 | |

| Record name | 1,2-dihydropyridazine-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-58-5 | |

| Record name | 6-Mercapto-3(2H)-pyridazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dihydropyridazine-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Structural Elucidation of 3,6 Dimercaptopyridazine

The synthesis of 3,6-dimercaptopyridazine can be achieved through various chemical routes. One common method involves the reaction of 3,6-dichloropyridazine (B152260) with a source of sulfur, such as sodium hydrosulfide (B80085) or thiourea (B124793). gla.ac.ukchemicalbook.com For example, treating 3,6-dichloropyridazine with thiourea in an aqueous alcohol solution, followed by alkaline hydrolysis, yields 3-chloro-6-mercaptopyridazine. gla.ac.uk Further reaction can then introduce the second mercapto group. Another approach involves the use of phosphorus pentasulfide to convert 3,6-dihydroxypyridazine (maleic hydrazide) into this compound in a pyridine (B92270) solvent. gla.ac.uk

Structurally, this compound is a pyridazine (B1198779) ring substituted with two mercapto (-SH) groups at the 3 and 6 positions. The molecule exhibits thione-thiol tautomerism, meaning it can exist in equilibrium between the dithiol form and the dithione form. researchgate.net Spectroscopic studies, including UV-Vis and ionization constant measurements, have been instrumental in elucidating the predominant tautomeric form in different environments. researchgate.net In aqueous solution, it has been shown that the parent compound exists predominantly as the thione tautomer. researchgate.net

Physicochemical Properties of 3,6 Dimercaptopyridazine

The physicochemical properties of 3,6-dimercaptopyridazine are influenced by its molecular structure and the presence of the two mercapto groups, which can participate in hydrogen bonding and exhibit thione-thiol tautomerism.

| Property | Value/Description | Source |

| Molecular Formula | C₄H₄N₂S₂ | evitachem.com |

| CAS Number | 1445-58-5 | evitachem.com |

| Melting Point | 242°C | gla.ac.uk |

| Appearance | Yellow micro-crystals | gla.ac.uk |

| Solubility | Soluble in alkali | gla.ac.uk |

The compound's ability to act as a bidentate or tridentate ligand is a key chemical property, allowing it to form stable complexes with various transition metals. acs.orgacs.org The sulfur atoms of the mercapto groups can coordinate to metal centers, leading to the formation of polynuclear complexes. acs.org The electrochemical behavior of these metal complexes has been a subject of study, revealing reversible one-electron oxidation processes. acs.org

Coordination Chemistry and Applications in Inorganic Synthesis

Ligand Properties and Coordination Modes

The coordinating properties of this compound and its derivatives are dictated by the interplay between its sulfur and nitrogen donor atoms.

The two mercapto (-SH) groups in this compound can be deprotonated to form thiolate (-S⁻) groups, which are typically strong donors for soft metal ions. In related macrocyclic thioether-pyridazine ligands, where the sulfur atoms are part of thioether linkages (-S-R), these sites represent potential soft donor centers. However, in structural studies of copper complexes with macrocycles derived from 3,6-dichloropyridazine (B152260) and 1,3-propanedithiol, the thioether sulfur atoms were found to be non-coordinating. cdnsciencepub.com This suggests that coordination through the pyridazine (B1198779) nitrogen atoms is strongly preferred in these specific systems, leaving the sulfur atoms unbound. cdnsciencepub.com

The pyridazine ring contains two adjacent nitrogen atoms (N-N), both of which are potential Lewis base donor sites. In the copper complexes of thioether-pyridazine macrocycles, the pyridazine rings act as the primary binding sites for the metal centers. cdnsciencepub.com X-ray crystallographic studies have shown that the pyridazine rings coordinate to copper(II) ions in a monodentate fashion, meaning only one of the two nitrogen atoms of a given pyridazine ring binds to a metal center. cdnsciencepub.com This mode of binding is a key feature in the formation of polynuclear structures. cdnsciencepub.com

Theoretically, the dianionic form of this compound could act as an S,N,S-tridentate ligand, chelating a single metal ion through both sulfur atoms and one nitrogen atom. However, studies on the larger, more flexible thioether-pyridazine macrocycles show a different behavior. These macrocycles act as multi-monodentate or bridging ligands. For instance, a macrocycle (L¹) containing three pyridazine subunits and three dithiopropane linkages was found to form a trinuclear copper(II) complex, [Cu₃(L¹)₂Cl₆]. cdnsciencepub.com In this structure, each macrocyclic ligand uses its pyridazine nitrogen atoms to link multiple metal centers rather than chelating a single one, demonstrating the ligand's capacity to assemble polynuclear frameworks. cdnsciencepub.com

Nitrogen (N-Donor) Coordination Capabilities within the Pyridazine Ring

Synthesis and Structural Characterization of Metal Complexes

The preparation of complexes has been centered on copper, using pre-synthesized thioether-pyridazine macrocycles. The macrocyclic ligands themselves are prepared via a cyclization reaction between 3,6-dichloropyridazine and a dithiol, such as 1,3-propanedithiol, in anhydrous ethanol (B145695) with sodium metal. cdnsciencepub.com

Copper Complexes : A trinuclear copper(II) complex, [Cu₃(L¹)₂Cl₆]·2CHCl₃ (where L¹ is a macrocycle with three pyridazine units), was synthesized by reacting the ligand with copper(II) chloride in hot acetonitrile. cdnsciencepub.com A separate copper(II) complex, [Cu(L²)Cl₂] (where L² is a smaller macrocycle with two pyridazine units), was also prepared. cdnsciencepub.com Additionally, a copper(I) complex, Cu(L²)₂, was synthesized from the reaction of the L² macrocycle with Cu(CH₃CN)₄. cdnsciencepub.com

Detailed synthetic procedures and characterization for complexes of the other listed metals with this compound were not found in the reviewed scientific literature.

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and coordination geometries.

The molecular structure of the trinuclear copper(II) complex [Cu₃(L¹)₂Cl₆]·2CHCl₃ was determined by single-crystal X-ray diffraction. cdnsciencepub.com The analysis revealed a complex structure where two macrocyclic ligands bridge three copper centers. The coordination environment around each copper atom is square-planar. cdnsciencepub.com Two of the copper atoms are coordinated by two chloride ions and two nitrogen atoms from two different pyridazine rings of the same ligand molecule. The third, central copper atom is linked to the other two via the third pyridazine unit of each of the two ligands. cdnsciencepub.com This confirms the monodentate N-donor and bridging capabilities of the pyridazine subunits within the macrocycle. cdnsciencepub.com

Interactive Table: Crystallographic Data for [Cu₃(L¹)₂Cl₆]·2CHCl₃ Data sourced from Chen, L., Thompson, L. K., & Bridson, J. N. (1992). cdnsciencepub.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 13.661(2) |

| b (Å) | 14.174(3) |

| c (Å) | 9.412(2) |

| α (°) | 101.08(2) |

| β (°) | 96.94(2) |

| γ (°) | 75.76(2) |

| Volume (ų) | 1728.2(6) |

| Z | 2 |

Spectroscopic Characterization (IR, Raman, UV-Vis, NMR) of Metal-Ligand Interactions

The interaction of this compound with metal ions is extensively studied using a variety of spectroscopic techniques to elucidate the nature of the coordination, the geometry of the resulting complexes, and the electronic transitions involved. Infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools in this regard.

Infrared (IR) and Raman Spectroscopy:

Vibrational spectroscopy, including both IR and Raman techniques, provides critical insights into the bonding between this compound and metal centers. These methods are complementary, as some vibrational modes may be active in one technique but not the other, governed by the principles of molecular symmetry and selection rules. nih.govedinst.com For instance, in molecules with a center of symmetry, fundamental vibrational modes cannot be both IR and Raman active, a principle known as the rule of mutual exclusion. nih.gov

Upon complexation, shifts in the vibrational frequencies of the ligand are observed, indicating the involvement of specific functional groups in metal binding. For example, in complexes of a related pyridazine derivative, 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, significant shifts were observed in the IR spectra for the pyridazine ring (C-N) and (N-N) stretching vibrations, confirming coordination to the metal ions. analis.com.my Similarly, for this compound, changes in the C-S and N-H (or S-H if in thiol form) stretching frequencies are expected upon coordination. The low-frequency region of the Raman spectrum is particularly useful for detecting metal-ligand vibrations, such as Pt-ligand stretching modes. researchgate.net

The table below summarizes typical IR and Raman band assignments for related metal complexes, which can be extrapolated to understand the coordination of this compound.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

| Pyridazine Ring (C-N) | ~1162 | IR | Shift indicates coordination through ring nitrogen. analis.com.my |

| N-N Stretch | ~970 | IR | Shift confirms involvement of pyridazine nitrogen atoms. analis.com.my |

| C=C Stretch | ~1650 | Raman | Useful for characterizing the pyridazine ring system. spectroscopyonline.com |

| Metal-Ligand Stretch | Low-frequency region | Raman | Direct evidence of metal-ligand bond formation. researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is employed to study the electronic transitions within the metal complexes. The complexation of this compound with metal ions typically results in shifts of the ligand's absorption bands and the appearance of new bands. researchgate.netresearchgate.net For instance, complexation of a pyridazine-based ligand with transition metals showed a significant shift in the ligand's characteristic band around 260 nm, which is attributed to π → π* transitions. analis.com.my

New absorption bands in the visible region often arise from d-d transitions within the metal center or from charge-transfer transitions between the metal and the ligand. nih.govresearchgate.net These charge-transfer bands can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT). In some cases, broad ligand-to-ligand charge-transfer (LLCT) bands have been observed, for example, in complexes containing mixed-valency ligands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for studying the structure and dynamic behavior of diamagnetic metal complexes in solution. uvic.ca The chemical shifts of the ligand's protons and carbons are sensitive to the coordination environment. uvic.caresearchgate.net Upon complexation with a metal ion, changes in the chemical shifts of the pyridazine ring protons are expected, providing information about the coordination sites. For paramagnetic complexes, the NMR spectra are significantly different from those of diamagnetic molecules, but can still provide valuable structural information. academie-sciences.fr

Variable-temperature NMR studies are particularly useful for investigating fluxional processes in coordination complexes. ilpi.commdpi.comcore.ac.uk

Electrochemical Behavior of this compound Metal Complexes

The electrochemical properties of metal complexes of this compound and related ligands are often investigated using techniques like cyclic voltammetry (CV). analis.com.mysrce.hr These studies provide insights into the redox behavior of the metal center and the ligand, as well as the stability of different oxidation states.

Cyclic voltammetry experiments on complexes of a similar ligand, 3,6-bis(3,5-dimethylpyrazolyl)pyridazine, with Cu(II), Fe(II), and Ni(II) revealed quasi-reversible single-electron transfer processes. analis.com.my The oxidation and reduction potentials are influenced by the nature of the metal ion and the coordination environment. For example, the Cu(II), Fe(II), and Ni(II) complexes showed oxidation peaks at 0.75 V, -0.67 V, and 0.71 V, respectively, with corresponding reduction peaks at 0.03 V, -0.47 V, and 0.12 V. analis.com.my

The electrochemical behavior can be ligand-centered or metal-centered. mdpi.com In some cases, reversible one-electron oxidative waves are attributed to the transition of a coordinated ligand, such as from a catecholate dianion to a semiquinone radical anion. mdpi.com The electron-donating or -withdrawing nature of substituents on the ligand can influence the redox potentials. For instance, the presence of electron-donating groups can make oxidation easier. mdpi.com

The table below presents a summary of electrochemical data for some related metal complexes.

| Complex | Redox Process | E½ (V) vs. Fc/Fc⁺ | Technique |

| [Cu(II)(3,6-Cat)(bipy)] | Ligand-centered oxidation/reduction | - | CV mdpi.com |

| [Ni(II)(3,6-Cat)(bipy)] | Ligand-centered oxidation/reduction | - | CV mdpi.com |

| [Co(II)₂(3,6-Cat)₂(bipy)₂] | Metal-centered | - | CV mdpi.com |

| [Cu₂(C₁₇H₂₈N₆)·4Cl] | Quasi-reversible one-electron transfer | E_pa = 0.75, E_pc = 0.03 | CV analis.com.my |

| [Fe₂(C₁₇H₂₈N₆)·4Cl] | Quasi-reversible one-electron transfer | E_pa = -0.67, E_pc = -0.47 | CV analis.com.my |

| [Ni₂(C₁₇H₂₈N₆)·4Cl] | Quasi-reversible one-electron transfer | E_pa = 0.71, E_pc = 0.12 | CV analis.com.my |

Theoretical Investigations of Metal-Ligand Bonding, Stability, and Chelation Effects

Theoretical methods, particularly Density Functional Theory (DFT), are widely used to complement experimental findings and provide a deeper understanding of the electronic structure, bonding, stability, and chelation effects in metal complexes of this compound. nih.govbohrium.commdpi.comnih.gov

DFT calculations can be used to:

Optimize molecular geometries: The calculated structures can be compared with experimental data from X-ray crystallography. mdpi.comnih.gov

Analyze vibrational spectra: Calculated vibrational frequencies can aid in the assignment of experimental IR and Raman bands. researchgate.netarxiv.org

Investigate electronic properties: DFT provides information on the energies and compositions of frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the reactivity and electronic transitions in the complexes. davidpublisher.comrsc.org The energy gap between the HOMO and LUMO can be correlated with the stability of the complex. davidpublisher.com

Evaluate metal-ligand bond strength and stability: The interaction energies between the metal and the ligand can be calculated to assess the stability of the complex. davidpublisher.com The stability of metal complexes with a related ligand, sulfaclozine, was investigated using DFT, and the results indicated that Cu(II) and Ni(II) complexes had good coordination stability. nih.gov

Probe chelation effects: Theoretical models can elucidate the enhanced stability of complexes due to the chelate effect, where a multidentate ligand binds to a central metal ion at multiple points.

For instance, DFT calculations on lead complexes with macrocyclic ligands have been used to study the metal-ligand interactions and the influence of different donor groups on the stability of the complexes. mdpi.com Similarly, theoretical studies on the tautomeric equilibrium of related molecules like 2,6-dimercaptopyridine (B1608968) have shown that the stability of different tautomers can be significantly influenced by the solvent environment, a factor that also plays a role in complexation reactions. jlu.edu.cn

Fluxionality and Dynamic Behavior in Coordination Complexes

Coordination complexes are often not static entities but can exhibit dynamic processes, known as fluxionality, where ligands or parts of ligands undergo intramolecular exchange. ilpi.come-bookshelf.de Variable-temperature NMR spectroscopy is a primary tool for studying such dynamic behavior. acs.orgcsic.esmdpi.com

In the context of complexes with pyridazine-type ligands, fluxionality can arise from several phenomena:

Ligand rearrangement: The ligand itself may undergo conformational changes or rearrangements on the coordination sphere of the metal.

Inversion at donor atoms: In complexes with sulfur-containing ligands, inversion at the sulfur donor atoms can be a source of fluxionality. acs.orgcsic.es For example, in tetranuclear rhodium complexes with 2,6-dimercaptopyridine, the two external diolefin groups were found to undergo fluxional behavior due to inversion at the terminal sulfur donor atoms. acs.orgcsic.es

Exchange of coordination modes: A ligand might switch between different coordination modes.

The rate of these exchange processes is temperature-dependent. At high temperatures, the exchange may be fast on the NMR timescale, leading to averaged signals. ilpi.com As the temperature is lowered, the exchange slows down, and separate signals for the non-equivalent sites may be observed. ilpi.comcore.ac.uk Analysis of the line shapes in the NMR spectra at different temperatures can provide kinetic and thermodynamic parameters for the fluxional process. core.ac.uk

While direct studies on the fluxionality of this compound complexes are not extensively reported in the provided context, the behavior of related systems with similar ligands strongly suggests that such dynamic processes are likely to occur and can be investigated using techniques like variable-temperature NMR. mdpi.comacs.orgcsic.es

Advanced Spectroscopic and Computational Methodologies for 3,6 Dimercaptopyridazine Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the study of 3,6-dimercaptopyridazine, offering detailed information about its structure and dynamic processes in solution.

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structure of this compound and its derivatives. A key area of investigation using these techniques is the study of tautomerism, the phenomenon where a molecule exists in two or more interconvertible forms. researchgate.netencyclopedia.pub For pyridazine (B1198779) derivatives, this often involves the equilibrium between thiol (-SH) and thione (=S) forms.

The chemical shifts observed in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. encyclopedia.pub This sensitivity allows researchers to distinguish between different tautomers. For instance, the chemical shift of a proton attached to a sulfur atom (S-H) in a thiol tautomer will differ significantly from that of a proton attached to a nitrogen atom (N-H) in a thione tautomer. Similarly, the ¹³C chemical shift of a carbon atom double-bonded to a sulfur atom (C=S) in a thione form is distinct from that of a carbon single-bonded to a sulfur atom (C-S) in a thiol form. encyclopedia.pub

The study of tautomeric equilibria can be influenced by factors such as solvent polarity and temperature. researchgate.net In some cases, if the rate of exchange between tautomers is slow on the NMR timescale, separate signals for each form can be observed. nih.gov However, if the exchange is fast, an averaged signal is detected, and the position of this signal can provide information about the relative populations of the tautomers. encyclopedia.pub Density Functional Theory (DFT) calculations are often used in conjunction with experimental NMR data to help assign signals and predict the most stable tautomeric forms. encyclopedia.pubmdpi.com

Table 1: Representative NMR Chemical Shifts for Pyridazine and Related Heterocycles This table provides illustrative data based on general knowledge of similar heterocyclic systems, as specific experimental values for this compound under varying conditions can be diverse.

| Nucleus | Tautomeric Form | Typical Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | Thiol (S-H) | 3.0 - 5.0 | Can be broad and exchangeable with D₂O. |

| Thione (N-H) | 12.0 - 14.0 | Typically broad due to quadrupolar nitrogen and exchange. | |

| Ring Protons | 7.0 - 9.0 | Dependent on substituents and position on the ring. ipb.pt | |

| ¹³C | Thiol (C-S) | 110 - 140 | Less deshielded compared to the thione form. |

| Thione (C=S) | 160 - 190 | Significantly deshielded due to the C=S double bond. encyclopedia.pub | |

| Ring Carbons | 120 - 160 | Chemical shifts are influenced by the tautomeric state. ipb.pt |

Two-dimensional (2D) NMR spectroscopy provides deeper insights by spreading spectral information across two frequency axes, which helps to resolve overlapping signals and reveal correlations between different nuclei. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy) : This homonuclear technique is used to identify protons that are spin-spin coupled to each other, typically through two or three bonds. wikipedia.org It is invaluable for establishing the connectivity of protons within the pyridazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close to each other in space, regardless of whether they are directly bonded. ipb.ptwikipedia.org This information is crucial for determining the three-dimensional structure and conformation of the molecule.

EXSY (Exchange Spectroscopy) : This technique is specifically designed to study chemical exchange processes, such as tautomerism. It can identify nuclei that are exchanging between different chemical environments, providing direct evidence of dynamic equilibria and allowing for the measurement of exchange rates.

The application of these advanced 2D NMR methods allows for a comprehensive structural and dynamic characterization of this compound in solution. europeanpharmaceuticalreview.com

1H and 13C NMR for Structural Assignment and Tautomeric Studies

Vibrational Spectroscopy: Infrared and Raman Applications for Bond Analysis

For this compound, a key application of vibrational spectroscopy is the investigation of the thiol-thione tautomerism. The vibrational frequencies of C=S (thione) and S-H (thiol) bonds are distinct and appear in different regions of the spectrum.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations. uni-siegen.de A vibration is IR active if it causes a change in the molecule's dipole moment. uni-siegen.de

Raman Spectroscopy : Raman spectroscopy involves the inelastic scattering of monochromatic light. uni-siegen.de A vibration is Raman active if it leads to a change in the molecule's polarizability. uni-siegen.de

Table 2: Characteristic Vibrational Frequencies for Thiol and Thione Groups This table presents typical frequency ranges for the key functional groups involved in the tautomerism of this compound.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| S-H stretch | Thiol | 2550 - 2600 | Often weak in the IR spectrum. |

| C=S stretch | Thione | 1050 - 1250 | Stronger and more easily identifiable. |

| N-H stretch | Thione | 3100 - 3500 | Broad due to hydrogen bonding. |

| C-N stretch | Ring | 1300 - 1400 | Part of the complex ring vibrations. |

| Ring vibrations | Pyridazine | 1400 - 1600 | Characteristic of the aromatic system. |

Source: General ranges from vibrational spectroscopy literature. su.seresearchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Structure and Complexation Studies

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. pageplace.de When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. uomustansiriyah.edu.iq The wavelength and intensity of the absorption bands are characteristic of the molecule's electronic structure. pageplace.de

For conjugated systems like this compound, the electronic absorption spectra can be complex. The observed transitions are often assigned to π → π* and n → π* transitions. The position of these absorption bands can be sensitive to the tautomeric form of the molecule and the polarity of the solvent. researchgate.net

UV-Vis spectroscopy is also a valuable tool for studying the formation of metal complexes with this compound. Upon complexation, the electronic structure of the ligand is perturbed, leading to shifts in the absorption maxima (either to longer wavelengths, a bathochromic shift, or shorter wavelengths, a hypsochromic shift) and changes in the molar absorptivity. These changes can be used to determine the stoichiometry and stability of the resulting complexes.

Table 3: Illustrative UV-Vis Absorption Data for Heterocyclic Systems This table provides a general representation of the types of electronic transitions observed in molecules like this compound.

| Transition Type | Typical Wavelength Range (nm) | Solvent | Notes |

|---|---|---|---|

| π → π* | 200 - 300 | Non-polar (e.g., Cyclohexane) | High intensity, related to the conjugated system. researchgate.net |

| n → π* | 300 - 400 | Polar (e.g., Ethanol) | Lower intensity, involves non-bonding electrons. researchgate.net |

| Charge-Transfer (CT) | Variable | Dependent on complex | Occurs in metal complexes, involves electron transfer from ligand to metal or vice-versa. researchgate.net |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comnih.gov By analyzing the diffraction pattern produced when X-rays are scattered by the electrons in a crystal, it is possible to determine the unit cell dimensions, space group, and the exact coordinates of each atom. mdpi.com

For this compound, single-crystal X-ray diffraction studies are crucial for definitively establishing which tautomeric form exists in the solid state. This provides an unambiguous picture of the bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. Powder X-ray diffraction (PXRD) is also useful for characterizing the crystalline form of the bulk material and for studying phase transitions. americanpharmaceuticalreview.comicm.edu.pl

The structural information obtained from X-ray diffraction serves as a benchmark for validating the results of computational studies and for interpreting data from other spectroscopic techniques.

Table 4: Example Crystallographic Data Parameters This table illustrates the type of information obtained from a single-crystal X-ray diffraction experiment. The values are hypothetical.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The symmetry elements within the unit cell. |

| a (Å) | 8.54 | Length of the 'a' axis of the unit cell. |

| b (Å) | 5.67 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.34 | Length of the 'c' axis of the unit cell. |

| β (°) | 98.7 | Angle of the 'β' axis of the unit cell. |

| Volume (ų) | 589.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

Computational Chemistry Approaches

Computational chemistry uses theoretical principles and computer simulations to model and predict the properties of molecules. wikipedia.org These methods are invaluable for complementing and interpreting experimental data. For this compound, computational approaches are used to:

Predict Molecular Structures and Geometries : Quantum mechanics methods, such as Density Functional Theory (DFT), can be used to calculate the optimized geometries of different tautomers and conformers.

Calculate Spectroscopic Properties : Computational methods can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. Comparing these calculated spectra with experimental data aids in the assignment of signals and the identification of the predominant tautomer.

Determine Relative Stabilities : The relative energies of different tautomers can be calculated to predict which form is more stable in the gas phase or in different solvents (by using solvent models).

Investigate Reaction Mechanisms : Computational chemistry can be used to model reaction pathways, such as those involved in complexation or derivatization reactions, providing insights into transition states and activation energies.

The synergy between computational and experimental techniques provides a powerful and comprehensive approach to understanding the complex chemistry of this compound. nih.gov

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) has emerged as a principal computational method for investigating the electronic structure of many-body systems, including molecules, without resorting to the full complexity of the many-electron wavefunction. wikipedia.orgscispace.com This approach is founded on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. wikipedia.org In practice, the electronic structure is determined by solving the Kohn-Sham equations, which treat the system as a set of one-electron equations moving in an effective potential. wikipedia.org DFT methods are prized for their balance of computational cost and accuracy, making them highly suitable for studying molecules of chemical interest. wikipedia.orguni-muenchen.de

In the study of this compound and related heterocyclic compounds, DFT is extensively used to predict a variety of properties. Calculations are typically performed using specific functionals, such as B3LYP or CAM-B3LYP, combined with a basis set like 6-311G(d,p) or 6-31G*, which defines the set of functions used to build the molecular orbitals. nih.govresearchgate.netnih.gov

Electronic Structure and Reactivity: DFT calculations provide fundamental insights into the electronic makeup of a molecule. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. scielo.org.mx A smaller gap suggests the molecule is more polarizable and reactive.

| Reactivity Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (µ) | µ = -(I + A) / 2 | Represents the "escaping tendency" of electrons. |

| Electrophilicity Index (ω) | ω = µ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table presents global reactivity descriptors commonly calculated using DFT to predict the chemical behavior of molecules.

For instance, a theoretical study on substituted pyridazines used DFT with the B3LYP/6-31G* method to calculate quantum chemical parameters like EHOMO, ELUMO, and the dipole moment (μ) to correlate them with experimental corrosion inhibition efficiency. researchgate.net Such studies reveal that regions of high HOMO density are susceptible to electrophilic attack, while LUMO-dense regions are prone to nucleophilic attack. researchgate.net

Spectroscopic Property Prediction: DFT is also a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structural validation. Vibrational frequencies calculated using DFT, after appropriate scaling, often show excellent agreement with experimental FT-IR and FT-Raman spectra. derpharmachemica.com This allows for the confident assignment of vibrational modes, such as C-H stretching or ring vibrations, to specific peaks in the experimental spectra. derpharmachemica.comscifiniti.com

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic absorption spectra (UV-Vis). nih.govresearchgate.net These calculations predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved (e.g., n → π* or π → π*), providing a theoretical basis for interpreting experimental UV-Vis data. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical methods, particularly DFT, are instrumental in elucidating the detailed mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES) of a reacting system, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states (TS). smu.eduethz.ch The transition state is the highest energy point along the reaction coordinate and represents the kinetic barrier to the reaction.

The study of reaction mechanisms involves locating the minimum energy path that connects reactants to products. smu.edu Calculations can determine the activation energy (the energy difference between the reactants and the transition state), which is a key factor governing the reaction rate. ethz.chrsc.org For example, quantum chemical studies on urethane (B1682113) formation have used DFT to identify auto-catalytic mechanisms involving alcohol molecules, calculating activation barriers in free energy and predicting reaction rate constants with transition state theory. ethz.ch These studies can confirm or rule out proposed mechanisms by comparing calculated energy barriers with experimental kinetics. ethz.chnih.gov

In the context of this compound, these methods could be applied to study its tautomerization, oxidation, or reactions involved in the formation of its metal complexes. By calculating the relative energies of different tautomers (e.g., the dithiol vs. the thione-thiol form), their equilibrium populations can be predicted. Similarly, the energetics of its coordination to a metal ion can be modeled, providing insights into the stability and structure of the resulting complex.

| Computational Step | Objective | Information Gained |

| Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | Bond lengths, bond angles, and dihedral angles of stable species. |

| Transition State Search | Locate the first-order saddle point on the potential energy surface. | Structure and energy of the kinetic barrier for a reaction step. |

| Frequency Calculation | Characterize stationary points and calculate zero-point vibrational energy. | Confirms a structure is a minimum (no imaginary frequencies) or a TS (one imaginary frequency). |

| Intrinsic Reaction Coordinate (IRC) | Map the reaction path connecting the TS to reactants and products. | Confirms that the identified TS connects the desired reactants and products. |

This table outlines the typical workflow for studying a reaction mechanism using quantum chemical methods.

In silico Approaches for Ligand-Target Binding Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein or enzyme). ekb.egbiotechrep.ir This method is crucial in drug discovery and molecular biology for understanding the basis of molecular recognition. mdpi.comnih.gov

The docking process involves sampling a large number of possible conformations of the ligand within the active site of the target protein. researchgate.net A scoring function is then used to estimate the binding affinity for each conformation, typically reported as a binding energy (e.g., in kcal/mol), with more negative values indicating stronger predicted binding. researchgate.netmdpi.com

Successful docking studies can provide detailed information about the ligand-target complex, including:

Binding Affinity: A quantitative estimate of how strongly the ligand binds to the target. mdpi.com

Binding Mode: The specific orientation and conformation of the ligand in the binding pocket. mdpi.com

Key Interactions: Identification of the specific amino acid residues in the target that interact with the ligand through hydrogen bonds, hydrophobic interactions, π-π stacking, or electrostatic forces. mdpi.commdpi.com

For instance, docking studies on pyrazole-pyridazine derivatives with the enzyme acetylcholinesterase revealed that the pyridazine ring could be positioned within the active site, forming hydrogen bonds with specific residues like Phe295 and Arg296. mdpi.com This level of detail is invaluable for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors. ekb.eg

In the context of this compound, molecular docking could be used to screen for potential protein targets or to understand its mechanism of action if a target is known. The results can hypothesize how the molecule exerts a biological effect and provide a rational basis for designing derivatives with improved binding characteristics.

| Parameter | Description | Example Value |

| Binding Energy (ΔG) | The calculated free energy of binding between the ligand and the target. | -7.55 kcal/mol mdpi.com |

| Inhibitory Constant (Ki) | The predicted concentration required to inhibit 50% of the enzyme's activity. | Micromolar (µM) to nanomolar (nM) range |

| Interacting Residues | The specific amino acids in the protein's active site that form bonds or contacts with the ligand. | Tyr124, Phe295, Asp74 mdpi.com |

| Type of Interaction | The nature of the chemical interactions holding the complex together. | Hydrogen bond, π-π stacking, hydrophobic interaction mdpi.com |

This interactive table presents typical data obtained from in silico molecular docking studies.

Applications and Advanced Materials Science Incorporating 3,6 Dimercaptopyridazine and Its Derivatives

Ligand Design for Catalytic Systems

The design of effective ligands is crucial for the development of novel catalytic systems. 3,6-Dimercaptopyridazine, existing in tautomeric equilibrium with pyridazine-3,6-dithione, possesses key features that make it a promising candidate for ligand development in catalysis. The soft nature of the sulfur donor atoms makes it particularly suitable for binding to soft late transition metals, which are often the active centers in important catalytic transformations.

Development of Metal-Thiolate Catalysts for Organic Transformations

Metal-thiolate complexes are a significant class of compounds in catalysis. Although specific catalysts for organic transformations based on this compound are not extensively documented, the principles of its coordination chemistry can be understood from its isomers, such as 2,6-dimercaptopyridine (B1608968) and 2,3-pyrazinedithiol.

Research on 2,6-dimercaptopyridine has shown its ability to act as a bridging S,N,S-tridentate ligand, capable of assembling four metal centers into a single tetranuclear complex. acs.orgacs.org For example, rhodium, iridium, and palladium complexes have been successfully synthesized using this ligand architecture. acs.org The resulting tetranuclear rhodium complexes have demonstrated reversible one-electron oxidation processes, indicating their potential in redox-based catalysis. acs.orgacs.org The 3,6-disposition of the mercapto groups in this compound suggests it would act as a linear bifunctional linker, connecting two or more metal centers, rather than the tridentate pincer-type ligand seen in the 2,6-isomer. This arrangement is ideal for forming polymeric or multinuclear catalysts where metal-metal cooperativity could influence reaction outcomes.

Investigation of Catalytic Activity and Mechanism

The investigation of catalytic activity for systems involving this compound would likely focus on reactions where soft metal centers are advantageous. This includes cross-coupling reactions, hydrosilylation, and hydrogenation. The electronic properties of the pyridazine (B1198779) ring, being relatively electron-poor, can influence the electron density at the coordinated metal center, thereby tuning its catalytic activity.

For instance, in the related field of alkyne metathesis, the electronic nature of ligands is paramount to catalyst performance. bhu.ac.in Similarly, the mechanism of action for a hypothetical catalyst based on this compound would involve the coordination of substrates to the metal center, followed by transformation and product release. The pyridazine-dithiolate ligand would stabilize the metal center throughout the catalytic cycle. The ability of related rhodium complexes to undergo carbonylation and subsequent reactions with phosphine (B1218219) ligands highlights the potential for these systems to participate in complex catalytic cycles involving migratory insertion and reductive elimination steps. acs.org

Supramolecular Assemblies and Coordination Polymers

Supramolecular chemistry relies on the self-assembly of molecular building blocks into larger, ordered structures. wikipedia.org The geometry and functionality of this compound make it an excellent candidate for constructing such architectures. With two divergent thiol groups, it can act as a linear linker, bridging metal ions to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. wikipedia.org

Construction of Ordered Molecular Architectures and Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline coordination polymers with porous structures. wikipedia.org The synthesis of MOFs requires multitopic organic linkers to connect metal nodes. While this compound itself is not a widely reported linker in prominent MOF literature, its isomer 2,3-pyrazinedithiol has been successfully used to create coordination polymers with copper and silver. nih.govresearchgate.net

These studies have shown that dithiol-diazine ligands can form 1D coordination polymers where the ligand bridges the metal ions. nih.govresearchgate.net The dithiol/dithione tautomerism plays a critical role, with the dithione form often being favored in the solid state. nih.govresearchgate.net In the case of this compound, its linear geometry is well-suited for forming 1D chains or, with appropriate metal coordination geometries, cross-linked 2D sheets. Research on silver-based coordination polymers has demonstrated that the dimensionality of the resulting network can significantly impact the material's properties, such as luminescence. rsc.org

Role as Building Blocks in Polymeric and Dendritic Networks

Beyond crystalline MOFs, this compound can serve as a fundamental building block for other polymeric and dendritic structures. Its ability to bridge metal centers is the key feature for forming extended networks. The synthesis of tetranuclear rhodium and iridium complexes using the isomeric 2,6-dimercaptopyridine ligand demonstrates that complex, discrete multinuclear species can be formed, which can themselves be considered as secondary building blocks (SBUs) for larger assemblies. acs.orgcsic.es These SBUs can then be linked into larger polymeric architectures. The step-wise assembly, starting from dinuclear and progressing to tetranuclear complexes, illustrates a controlled method for building complex polymeric frameworks. acs.org This modular approach could be applied to this compound to create well-defined oligomeric and polymeric materials with tailored properties.

Functional Materials Development

The development of functional materials focuses on creating substances with specific, useful properties, such as electrical conductivity, luminescence, or magnetism. wikipedia.org The incorporation of this compound into coordination polymers is a promising strategy for developing new functional materials.

Coordination polymers based on dithiolene-type ligands are of particular interest for creating electrically conductive materials. wikipedia.orgnih.gov This is due to the potential for orbital overlap between the metal d-orbitals and the π-system of the organic linker, creating pathways for electron transport. wikipedia.org Studies on the 2,3-pyrazinedithiol isomer complexed with copper and silver have been motivated by the search for new conductive coordination polymers, leveraging the "non-innocent" redox behavior of dithiolene linkers and the tendency of d¹⁰ metal ions to form short metal-metal contacts. nih.govresearchgate.net It is reasonable to expect that polymers incorporating this compound could exhibit similar interesting electronic properties, making them candidates for applications in sensors, chemiresistors, or as components in electronic devices.

Incorporation into Optoelectronic Materials as Electron-Withdrawing Components

The inherent electron-withdrawing nature of the pyridazine ring, a consequence of its two adjacent nitrogen atoms, makes its derivatives promising candidates for use in optoelectronic materials. In organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics, the performance of a device is critically dependent on the electronic properties of its constituent molecules, particularly their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Electron-withdrawing groups are incorporated into molecular structures to lower both the HOMO and LUMO energy levels. rsc.org This tuning of frontier molecular orbitals is a key strategy in materials design. nih.gov For instance, in the design of n-type semiconductor materials, strong electron-withdrawing substituents are used to lower the LUMO energy level, facilitating electron injection and transport. rsc.org Theoretical studies on related nitrogen-containing heterocycles, such as s-tetrazines, have demonstrated a strong correlation between the electron-donating or electron-withdrawing capability of substituents and the resulting redox potentials of the molecule. nih.gov By introducing electron-withdrawing groups, the discharge voltages of s-tetrazine-based electrodes in Li-ion cells can be effectively tuned. nih.gov

Similarly, the pyridazine core in this compound derivatives acts as an internal electron-withdrawing unit. This property can be further modulated by chemical modification. The thiol groups offer a versatile handle for introducing additional functionalities that can fine-tune the electronic properties. Theoretical and experimental analyses show that the introduction of electron-donating groups (e.g., amine) or electron-withdrawing groups (e.g., fluoro) into heterocyclic systems can systematically alter their absorption spectra, emission spectra, and charge transport characteristics. nih.gov For example, introducing an electron-donating group into a difluoroboron-napthyridine complex has been shown to improve its hole transport properties, a desirable feature for OLED materials. nih.gov

Table 1: Effect of Substituents on Electronic Properties of Heterocyclic Systems

| Heterocyclic Core | Substituent Type | Effect on HOMO/LUMO Levels | Impact on Optoelectronic Properties | Reference |

|---|---|---|---|---|

| Anthracene | Electron-withdrawing (e.g., F, thiazole) | Gradual lowering of HOMO/LUMO levels | Potential for n-type semiconductor materials | rsc.org |

| BF2-Napthyridine | Electron-donating (e.g., amine) | Raises HOMO, narrows HOMO-LUMO gap | Improved hole transport properties, redshifted absorption/emission | nih.gov |

| s-Tetrazine | Electron-withdrawing (e.g., CF3) | Lowers redox potential | Increased discharge voltage in batteries | nih.gov |

Design of Reversible Covalent Modifiers for Targeted Chemical Reactivity

Derivatives of this compound, specifically its oxidized form pyridazinedione, have emerged as a novel platform for designing tunable and reversible covalent modifiers. researchgate.netrsc.org This technology is particularly relevant for applications in chemical biology and drug discovery, where the ability to selectively and reversibly interact with biological targets like proteins is highly sought after. researchgate.net

The strategy leverages the reactivity of the pyridazinedione scaffold as a Michael acceptor, which can undergo a reversible reaction with nucleophilic residues on proteins, most notably cysteine thiols. researchgate.netrsc.org The process involves a Michael addition of the thiol to the electron-deficient double bond of the pyridazinedione ring, forming a covalent bond. This bond can be broken through a retro-Michael deconjugation reaction, restoring both the original compound and the cysteine residue. researchgate.net This reversibility offers a significant advantage over traditional irreversible covalent inhibitors, as it can potentially reduce off-target effects and toxicity. researchgate.netnih.gov

A key feature of the pyridazinedione system is the tunability of its reactivity. Research has shown that the rates of both the forward (Michael addition) and reverse (retro-Michael) reactions are directly correlated with the electrophilicity of the pyridazinedione ring. researchgate.netrsc.org By introducing different substituents onto the scaffold, its electronic properties can be precisely controlled, allowing for the fine-tuning of the covalent modification's speed and stability. researchgate.netrsc.org This provides a modular platform for developing chemical probes and inhibitors with tailored reactivity profiles for specific biological applications, such as reversible enzyme inhibition or controlled cargo release from materials. researchgate.netrsc.orgresearchgate.net

Table 2: Research Findings on Pyridazinedione-Based Reversible Covalent Modifiers

| Feature | Finding | Significance | Reference |

|---|---|---|---|

| Mechanism | Reversible Michael addition/retro-Michael deconjugation with cysteine thiols. | Enables dynamic and reversible covalent modification of proteins and materials. | researchgate.netrsc.org |

| Tunability | Electrophilicity of the pyridazinedione ring correlates with reaction rates. | Allows for the design of modifiers with specific, predictable reactivity profiles. | researchgate.netrsc.org |

| Application | Demonstrated on clinically relevant cysteine-conjugated proteins and hydrogel materials. | Provides a foundation for use in enzymatic inhibition, protein profiling, and drug delivery. | researchgate.netrsc.org |

| Structural Insight | DFT calculations and X-ray crystallography revealed the basis for the increased reactivity of aryl-bearing pyridazinediones. | Provides a rational basis for the design of next-generation, more rapid modifiers. | researchgate.netrsc.org |

Influence of Ligands on Nanoparticle Morphology and Stability

In the synthesis of inorganic nanoparticles, ligands play a critical role in determining the final size, shape, colloidal stability, and functionality of the nanoparticles. soton.ac.ukacs.org The this compound molecule, with its two thiol (-SH) groups, is structurally well-suited to act as a potent ligand, or capping agent, for a wide range of metal nanoparticles.

The thiol groups serve as strong anchoring points, forming robust covalent bonds with the surfaces of metal nanoparticles such as gold (Au), silver (Ag), and platinum (Pt). mdpi.com This strong surface binding is essential for passivating the nanoparticle surface during nucleation and growth, which helps control particle size and prevent uncontrolled aggregation. acs.org The use of ligands is a fundamental strategy in nearly all colloidal synthesis methods. wiley.com

The morphology of nanoparticles can be significantly influenced by the choice of ligand. mdpi.com Ligands can selectively bind to different crystallographic faces of a growing nanocrystal, altering their relative growth rates and leading to anisotropic shapes like rods, plates, or cubes instead of simple spheres. wiley.com The bifunctional nature of this compound, with two distinct anchoring points, could potentially be used to bridge nanoparticles together, facilitating the formation of ordered superlattices or nanoparticle-based films. mdpi.com Furthermore, the pyridazine core itself can engage in intermolecular interactions (e.g., π-π stacking), which could further direct the self-assembly and influence the morphology of the resulting nanoparticle-based materials. sioc-journal.cn The stability of the colloidal nanoparticle dispersion is also greatly enhanced by ligands, which provide either electrostatic or steric repulsion to keep the particles separated. acs.org

Table 3: General Influence of Ligands on Nanoparticle Properties

| Property | Role of Ligand | Example | Reference |

|---|---|---|---|

| Size Control | Passivates surface during synthesis, preventing uncontrolled growth. | Alkanethiols used to produce Au nanoparticles with sizes from 1-3 nm. | mdpi.com |

| Shape Direction | Selectively adsorbs to specific crystal faces, directing anisotropic growth. | Use of different organic ligands to produce spherical, rod-like, or triangular ZnO nanoparticles. | wiley.com |

| Stability | Provides steric or electrostatic repulsion to prevent aggregation. | Long-chain surfactants like oleic acid create highly stable and dispersible nanoparticles. | mdpi.com |

| Functionality | Imparts new properties (e.g., solubility, reactivity) to the nanoparticle. | Using carboxyl-terminated ligands to render nanoparticles water-soluble for biological applications. | mdpi.com |

Investigation of Molecular Recognition and Binding Interactions for Functionalized Pyridazine Derivatives

The pyridazine scaffold is a common feature in many biologically active molecules, and understanding how its derivatives interact with macromolecular targets is crucial for drug design and discovery. acs.orgnih.gov Both experimental and computational methods are employed to elucidate the structural and energetic details of these binding interactions.

Structural Basis of Interactions with Macromolecular Targets

The molecular recognition of pyridazine derivatives by biological macromolecules like proteins is governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.gov X-ray crystallography and molecular docking studies have provided detailed atomic-level insights into how these scaffolds orient themselves within the binding sites of various protein targets.

For example, studies on pyridazinedione derivatives as inhibitors of phosphodiesterase 5 (PDE-5) revealed that the pyridazine core can form key interactions similar to the co-crystallized ligand, sildenafil. nih.gov Molecular docking showed that the compounds fit into the active site, interacting with key amino acid residues. nih.gov Similarly, in the design of inhibitors for dihydropteroate (B1496061) synthase (DHPS), a series of pyridazine derivatives were synthesized and evaluated. nih.gov X-ray crystallography of these inhibitors in complex with the enzyme identified specific interactions and also revealed unfavorable clashes that compromised binding, guiding the next round of inhibitor design. nih.gov

The pyridazine ring itself, with its nitrogen atoms, can act as a hydrogen bond acceptor. The substituents attached to the pyridazine core are critical for establishing additional interactions and achieving binding affinity and selectivity. For instance, in the development of JNK1 inhibitors, a 4-fluorophenyl group attached to a pyridazine scaffold was found to be crucial for high inhibitory activity, as it occupied a specific pocket formed by key amino acid residues. acs.orgnih.gov The ability to functionalize the pyridazine ring at multiple positions allows for the optimization of these interactions to create potent and selective inhibitors for a wide range of targets. acs.org

Table 4: Examples of Pyridazine Derivatives and Their Interactions with Protein Targets

| Pyridazine Derivative | Protein Target | Key Interactions Observed | Method of Study | Reference |

|---|---|---|---|---|

| 2-phenyl-3,6-pyridazinediones | PDE-5 | Binding to key amino acids in the active site, similar to sildenafil. | Molecular Docking | nih.gov |

| 3,6-disubstituted pyridazines | JNK1 | Interaction of a 4-fluorophenyl group with an induced fit binding pocket (Glu73, Arg69). | Molecular Modeling | acs.orgnih.gov |

| Pyrimido[4,5-c]pyridazines | Dihydropteroate Synthase (DHPS) | Engagement of a side chain carboxylic acid with the pyrophosphate binding site. | X-ray Crystallography | nih.gov |

| researchgate.nettandfonline.comrsc.orgtriazolo[4,3-b]pyridazines | BRD4 Bromodomain | Binding within the hydrophobic acetylated lysine (B10760008) (Kac) binding cavity. | X-ray Crystallography | researchgate.net |

In silico Studies of Binding Affinity and Specificity

Computational, or in silico, methods are indispensable tools for modern drug discovery and materials science, providing powerful means to predict and analyze molecular interactions. For functionalized pyridazine derivatives, these techniques are widely used to estimate binding affinity, rationalize specificity, and guide the design of new compounds with improved properties. rsc.orgresearchgate.net

Molecular Docking is a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. tandfonline.com Numerous studies on pyridazine derivatives have employed molecular docking to investigate their binding modes with protein targets like HIV reverse transcriptase and PDE-5. nih.govtandfonline.comfigshare.com These studies often report a "docking score," a numerical value that estimates the binding affinity, allowing for the ranking of different derivatives and comparison with reference compounds. tandfonline.comfigshare.com

Molecular Dynamics (MD) Simulations offer a more dynamic picture of the ligand-receptor complex. An MD simulation calculates the movement of atoms over time, providing insights into the stability of the binding pose predicted by docking, the flexibility of the protein, and the role of solvent molecules. nih.gov For a highly active 2-phenyl-3,6-pyridazinedione inhibitor of PDE-5, an MD simulation revealed high stability of the ligand-protein complex, which helped explain its promising activity. nih.gov Similar simulations have been used to predict the relative binding free energies of imidazo[1,2-b]pyridazine (B131497) inhibitors of PIM-1 kinase, with results showing excellent agreement with experimental data. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net For a series of pyridazinone derivatives, 2D-QSAR models were developed to predict their potential as multi-target ligands for Alzheimer's disease, guiding the design of novel derivatives with favorable interactions and drug-like properties. researchgate.net These in silico approaches, often used in combination, provide a comprehensive framework for understanding and predicting the molecular recognition events that underpin the function of pyridazine derivatives.

Table 5: Application of In Silico Methods to Pyridazine Derivatives

| Method | Application | Finding/Prediction | Target/System | Reference |

|---|---|---|---|---|

| Molecular Docking | Predict binding modes and affinity of pyridazinone derivatives. | Compounds 3a and 3c-h exhibited good docking scores compared to the reference drug. | HIV Reverse Transcriptase | tandfonline.comfigshare.com |

| Molecular Dynamics | Assess the stability of a ligand-protein complex over time. | The complex of the most active inhibitor (4h) with PDE-5 showed high stability. | PDE-5 | nih.gov |

| Free Energy Calculation | Predict relative binding free energies of a series of inhibitors. | Calculated binding free energies from -4.3 to -9.5 kcal/mol, matching experimental trends. | PIM-1 Kinase | researchgate.net |

| 2D-QSAR | Model the relationship between structure and activity to design new compounds. | Designed 13 novel derivatives with favorable interactions and predicted drug-like properties. | Alzheimer's Disease-related proteins (AChE, Aβ) | researchgate.net |

Q & A

Q. What are the key synthetic strategies for preparing 3,6-dimercaptopyridazine, and how do reaction conditions influence product purity?

The synthesis of this compound often involves functionalization of its dichloro analog (3,6-dichloropyridazine) via nucleophilic substitution. For example, thiol groups can be introduced by reacting 3,6-dichloropyridazine with thiourea or hydrogen sulfide under controlled pH and temperature conditions . Microwave-assisted synthesis, which reduces reaction time and improves yield, has been successfully applied to structurally similar pyridazine derivatives (e.g., 3,6-di(pyridin-2-yl)pyridazines) and could be adapted for thiolation reactions . Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product from byproducts like mono-substituted intermediates.

Q. How is the tautomeric behavior of this compound characterized experimentally?

this compound exists predominantly as the thione tautomer (3-mercaptopyridazine-6-thione) in aqueous solution, as demonstrated by UV-Vis spectroscopy and ionization constant measurements . Key methods include:

- UV Spectroscopy : Distinct absorption bands at 270–290 nm (thione form) vs. 250–260 nm (thiol form) .

- pH-Dependent Studies : Thiol-thione equilibrium shifts with pH; protonation at specific sites stabilizes the thione form .

- NMR Analysis : H and C NMR in deuterated solvents (e.g., DMSO-d6) reveal resonance splitting due to tautomeric exchange .

Advanced Research Questions

Q. How does the thione-dominant tautomerism of this compound influence its reactivity in metal coordination or nucleophilic substitution reactions?

The thione tautomer enhances sulfur’s nucleophilicity, making it a strong ligand for transition metals (e.g., Pd, Cu) in catalytic systems. For instance, the thione sulfur can coordinate to metal centers in cross-coupling reactions, as seen in analogous pyridazine-thione complexes . However, competing thiol-thione equilibria in protic solvents may reduce reaction reproducibility. Researchers should optimize solvent polarity (e.g., using DMF or THF) and monitor tautomer ratios via in-situ IR spectroscopy to ensure consistent reactivity .

Q. What experimental and computational approaches resolve contradictions in spectroscopic data for thiol-thione systems?

Contradictions in spectroscopic assignments (e.g., overlapping UV peaks or ambiguous NMR shifts) can arise due to dynamic equilibria. Strategies include:

- Variable-Temperature NMR : Slows tautomeric exchange, resolving split signals (e.g., distinct thiol/thione proton environments at low temperatures) .

- DFT Calculations : Predict thermodynamic stability of tautomers and simulate spectra (e.g., comparing computed vs. experimental C chemical shifts) .

- Isotopic Labeling : Using deuterated solvents or S-labeled compounds to track sulfur participation in tautomerism .

Q. How can researchers design derivatives of this compound to enhance biological activity while mitigating toxicity?

Derivatization strategies focus on modifying the pyridazine core while preserving the thiol/thione pharmacophore:

- Substitution at Position 4 : Introducing electron-withdrawing groups (e.g., -NO2) improves stability and bioactivity, as seen in COX-2 inhibitor analogs .

- Heterocyclic Fusion : Triazolo[4,3-b]pyridazine derivatives exhibit enhanced binding to enzyme active sites (e.g., antimicrobial targets) .

- In Silico Screening : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase, guiding synthetic prioritization .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility and stability data for this compound?

Discrepancies often arise from differences in solvent systems or measurement techniques. For example:

- Solubility : Polar aprotic solvents (e.g., DMSO) report higher solubility than water due to thione stabilization .

- Stability : Oxidative degradation in air can skew results; use argon-purged environments and characterize via TGA-MS to track decomposition pathways .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.